

Application Note: Western Blot Protocol for Detecting Histone Acetylation After Chidamide Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Chidamide</i>
Cat. No.:	B1683975

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.^{[1][2]} They remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.^{[3][4]} In many cancers, HDACs are overexpressed or dysregulated, which results in the silencing of tumor suppressor genes.^[3]

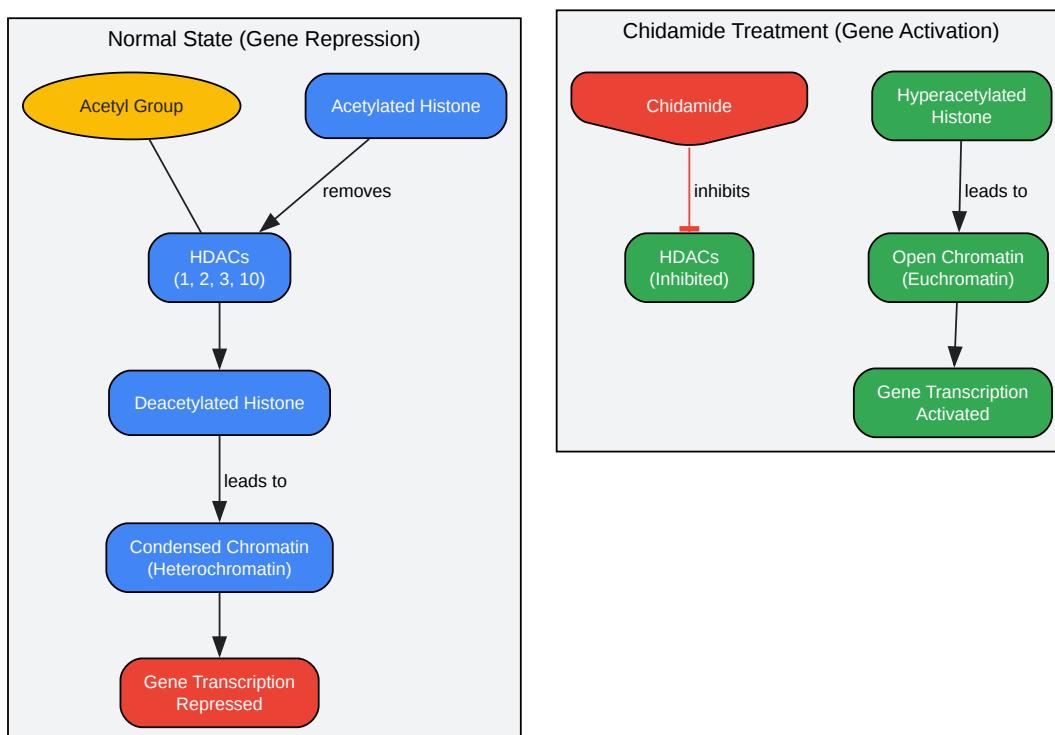
Chidamide (CS055/HBI-8000) is a novel benzamide class histone deacetylase inhibitor (HDACi) that selectively inhibits HDAC1, HDAC2, HDAC3, and HDAC10.^{[1][3][5]} By blocking the activity of these specific HDACs, **Chidamide** treatment leads to the accumulation of acetylated histones (hyperacetylation), particularly on histone H3 and H4.^{[1][5][6]} This results in a more relaxed, open chromatin structure, which facilitates the transcription of genes that can inhibit tumor growth, induce apoptosis, and trigger cell cycle arrest.^{[3][5]}

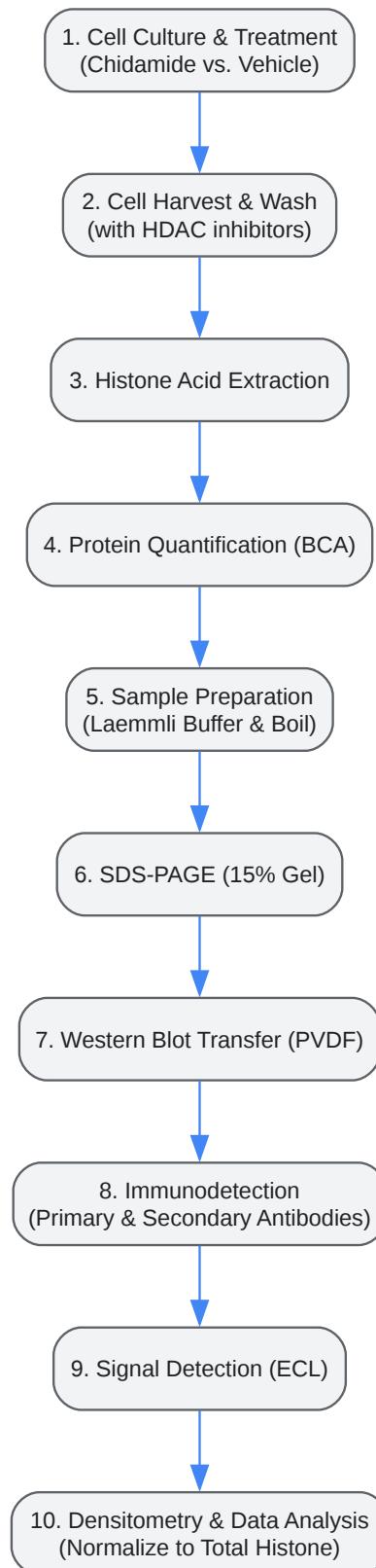
Western blotting is a fundamental technique used to confirm the on-target activity of **Chidamide** by detecting the subsequent increase in global histone acetylation.^{[2][4]} This document provides a detailed protocol for treating cells with **Chidamide**, extracting histones, and performing a Western blot to quantify changes in histone H3 and H4 acetylation levels.

Signaling Pathway of Chidamide Action

Chidamide functions by inhibiting Class I and IIb HDACs. This prevents the removal of acetyl groups from histone tails, leading to hyperacetylation. The neutralized charge on lysine residues weakens the interaction between histones and DNA, resulting in a relaxed chromatin structure that allows for gene transcription.

Mechanism of Chidamide-Induced Histone Acetylation



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- To cite this document: BenchChem. [Application Note: Western Blot Protocol for Detecting Histone Acetylation After Chidamide Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683975#western-blot-protocol-for-detecting-histone-acetylation-after-chidamide-treatment>]

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